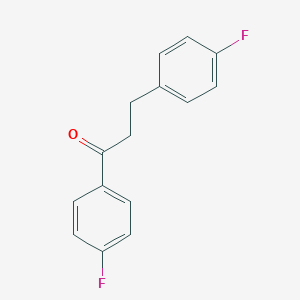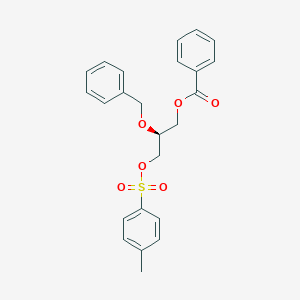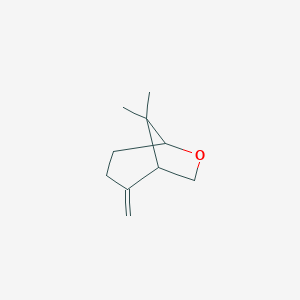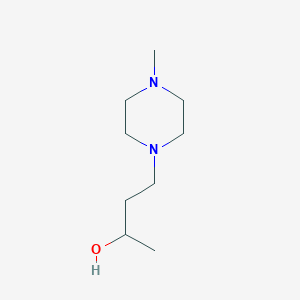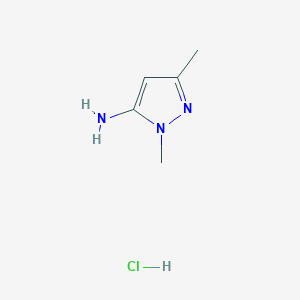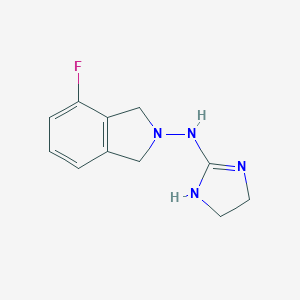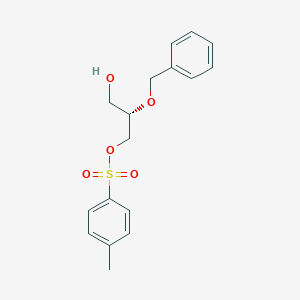
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a chemical compound that is commonly used in scientific research. It is a chiral building block that is often used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals and natural products. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is used in the development of new catalysts and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates during the synthesis of organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate). However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in lab experiments is its versatility. It can be used as a chiral building block in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research. One direction is the development of new catalysts using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a reagent. Another direction is the synthesis of new pharmaceuticals and natural products using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a chiral building block. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) could be used in the development of new chemical reactions. Finally, further research could be conducted on the mechanism of action and biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
In conclusion, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds and is also used in the development of new catalysts and chemical reactions. While there is limited information available on its mechanism of action and biochemical and physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research, including the development of new catalysts, the synthesis of new pharmaceuticals and natural products, and further research on its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is typically synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of (S)-2,3-epoxypropanol with benzyl alcohol to form (S)-2-benzyloxy-1,3-propanediol. The second step involves the reaction of (S)-2-benzyloxy-1,3-propanediol with p-toluenesulfonyl chloride to form (S)-2-benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
Propiedades
Número CAS |
109371-30-4 |
|---|---|
Nombre del producto |
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) |
Fórmula molecular |
C17H20O5S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 |
Clave InChI |
MMMHRPOWTOVARP-INIZCTEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)OCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



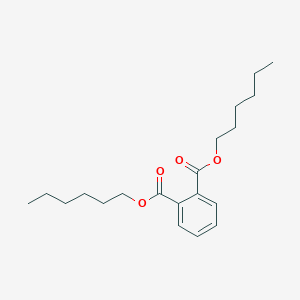
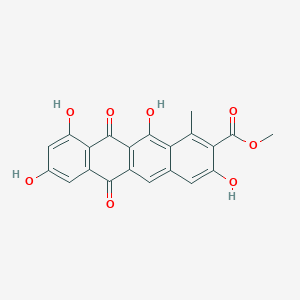
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
